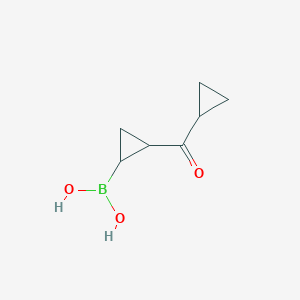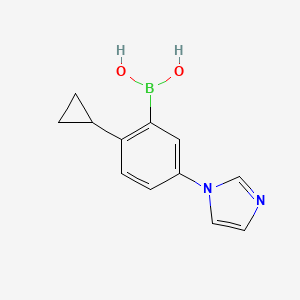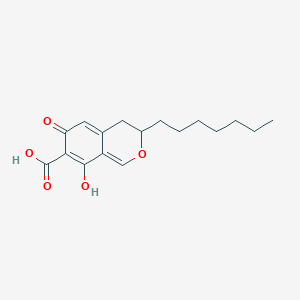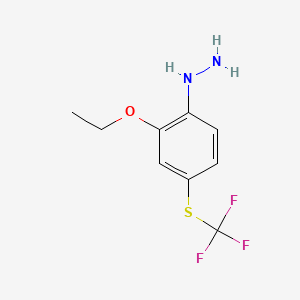![molecular formula C12H10N2O4S2 B14077249 5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone CAS No. 331261-31-5](/img/structure/B14077249.png)
5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazolidinone core with a methoxy-nitrophenyl substituent, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 3-methyl-2-thioxo-4-thiazolidinone. The reaction is often carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and solvent-free synthesis have been employed to enhance reaction efficiency, reduce waste, and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division, leading to its antimicrobial and anticancer effects . Additionally, it can modulate signaling pathways and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-4-thiazolidinone: A structurally related compound with similar biological activities.
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-thiazolidinone: Another derivative with comparable chemical properties and applications.
Uniqueness
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- stands out due to its unique substituent pattern, which enhances its biological activity and specificity. The presence of the methoxy-nitrophenyl group contributes to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
331261-31-5 |
|---|---|
Molekularformel |
C12H10N2O4S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
5-[(2-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2O4S2/c1-13-11(15)10(20-12(13)19)6-7-5-8(14(16)17)3-4-9(7)18-2/h3-6H,1-2H3 |
InChI-Schlüssel |
YURJBHNNFYBRBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)


![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)


![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)


